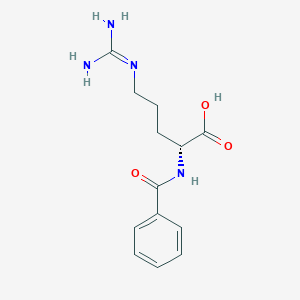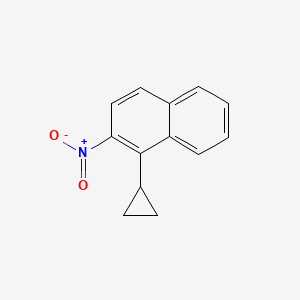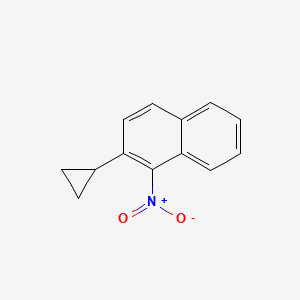
erythro-β,3-Dihydroxy-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of erythro-β,3-Dihydroxy-L-tyrosine involves complex biochemical pathways. A method involves the use of tyrosine phenol-lyase for the synthesis of related amino acids, highlighting the enzymatic preparation as a critical step in producing compounds derived from L-tyrosine (Yamada & Kumagai, 1975). Additionally, synthesis can also occur through a coupled reaction of serine hydroxymethyltransferase and β-tyrosinase, showcasing an innovative method for L-tyrosine production from glycine, formaldehyde, and phenol (Lee & Hsiao, 1986).
Molecular Structure Analysis
The molecular structure of erythro-β,3-Dihydroxy-L-tyrosine and its derivatives is fundamental to understanding its biochemical functionality and potential applications. Research into β-tyrosine derivatives, such as (O-methyl)-β-tyrosine, has provided insights into the fluorescence and photophysical properties of these compounds, shedding light on their molecular behaviors (Wiczk et al., 1997).
Chemical Reactions and Properties
Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, with its properties being significantly influenced by its stereochemical structure. Studies on tetrahydrobiopterin isomers, including erythro forms, as cofactors for tyrosine hydroxylase, reveal the impact of stereochemistry on enzyme functionality and reaction kinetics (Numata et al., 1977).
Physical Properties Analysis
The physical properties of erythro-β,3-Dihydroxy-L-tyrosine are crucial for its application and stability in various conditions. These properties can be affected by the compound’s synthesis and processing methods, influencing its application in biotechnological and medicinal fields.
Chemical Properties Analysis
Understanding the chemical properties of erythro-β,3-Dihydroxy-L-tyrosine, including reactivity, stability, and interactions with other molecules, is essential for its application in drug development and biochemical research. The enzyme tyrosine hydroxylase, which converts tyrosine to dopa, plays a vital role in determining the chemical properties and reactivity of related compounds (Nagatsu, Levitt, & Udenfriend, 1964).
Aplicaciones Científicas De Investigación
Pigmentation and Melanogenesis
Research on the regulation of pigmentation in the human epidermis highlights the critical role of L-tyrosine and its derivatives in melanogenesis. The active transport and turnover of L-phenylalanine to L-tyrosine, mediated by phenylalanine hydroxylase, significantly contribute to the L-tyrosine pool essential for melanin production. The cofactor 6(R)-L-erythro 5,6,7,8 tetrahydrobiopterin (6BH4) is pivotal in regulating enzyme activities involved in this process, such as tyrosine hydroxylase, phenylalanine hydroxylase, and tyrosinase. These insights are based on studies focused on depigmentation disorders like vitiligo and Hermansky-Pudlak syndrome, providing a foundation for understanding the biochemical pathways of pigmentation and potential therapeutic targets for pigmentation disorders (Schallreuter, 1999).
Enzyme Activity and Biotechnological Applications
Tyrosinase, a Cu-containing oxidoreductase, demonstrates a broad substrate spectrum, making it a valuable biocatalyst in various applications, including bioremediation, biosensing, and L-DOPA synthesis. Its activity involves the ortho-hydroxylation of monophenols to diphenols (cresolase activity) and the oxidation of diphenols to quinones (catecholase activity). These functions underscore the enzyme's versatility and potential for industrial applications, highlighting the importance of continued research into optimizing its stability and reusability for practical uses (Min et al., 2019).
Therapeutic Potential and Disease Association
The role of tyrosine and its derivatives extends into therapeutic applications and disease associations. For instance, tyrosine kinase inhibitors have emerged as potential novel drugs for treating diabetes by influencing insulin resistance and beta-cell failure, two hallmarks of type 2 diabetes. Understanding the molecular mechanisms behind these effects can lead to improved treatment strategies for diabetes and other metabolic disorders (Prada & Saad, 2013).
Direcciones Futuras
The hydroxylation of amino acids, including erythro-β,3-Dihydroxy-L-tyrosine, has unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The future direction of research could focus on the biosynthetic hydroxylation of aliphatic, heterocyclic, and aromatic amino acids and the application of HAAs .
Propiedades
Número CAS |
34047-62-6 |
|---|---|
Nombre del producto |
erythro-β,3-Dihydroxy-L-tyrosine |
Fórmula molecular |
C₉H₁₁NO₅ |
Peso molecular |
213.19 |
Sinónimos |
Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)



